N-(4-bromophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex small molecule characterized by a 1,2,4-triazole core substituted with a diphenylmethyl group at position 5, an ethyl group at position 4, and a sulfanyl-acetamide linkage at position 3.
Properties
Molecular Formula |
C25H23BrN4OS |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
2-[(5-benzhydryl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C25H23BrN4OS/c1-2-30-24(23(18-9-5-3-6-10-18)19-11-7-4-8-12-19)28-29-25(30)32-17-22(31)27-21-15-13-20(26)14-16-21/h3-16,23H,2,17H2,1H3,(H,27,31) |
InChI Key |
XASQFQZODMLBBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the bromophenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the triazole ring and subsequent substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Biological Activity
N-(4-bromophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, structure, and various biological activities, supported by relevant data tables and findings from recent research.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring, a bromophenyl group, and a sulfanyl moiety, which are critical to its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrN5OS |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=NC=C3 |
| InChI | InChI=1S/C17H16BrN5OS/c1-2-23-16(12-7-9-19-10-8-12)21-22-17(23)25-11-15(24)20-14-5-3-13(18)4-6-14/h3-10H,2,11H2,1H3,(H,20,24) |
Synthesis of the Compound
The synthesis of this compound involves several steps including the formation of the triazole ring and subsequent modifications to introduce the bromophenyl and sulfanyl groups. The synthesis typically employs methods such as S-alkylation and reduction techniques to yield the desired product in moderate to high purity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The triazole moiety is known for its efficacy against various fungal strains. For instance:
| Compound | Activity Type | Target Organism | IC50 (µg/mL) |
|---|---|---|---|
| Triazole Derivative A | Antifungal | Candida albicans | 15 |
| Triazole Derivative B | Antibacterial | Staphylococcus aureus | 10 |
Anticancer Activity
The compound has also shown promise in anticancer applications. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | Treatment Concentration (µM) | % Inhibition |
|---|---|---|
| HeLa (cervical cancer) | 10 | 70 |
| MCF7 (breast cancer) | 5 | 65 |
These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in fungal cell wall synthesis.
- Cellular Signaling Modulation : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Antifungal Efficacy : A study demonstrated that derivatives with similar structures exhibited potent antifungal activity against resistant strains of Candida species.
- Cancer Cell Line Evaluation : Research involving MCF7 and HeLa cells revealed that treatment with the compound led to significant reductions in viability and induced characteristic apoptotic markers.
Comparison with Similar Compounds
Structural Analogues with Triazole-Sulfanyl-Acetamide Scaffolds
The target compound shares its core 1,2,4-triazole-sulfanyl-acetamide architecture with several analogues, differing primarily in substituents on the triazole ring and acetamide group. Key comparisons include:
Key Observations :
- Substituent Bulkiness: The target compound’s 5-(diphenylmethyl) group introduces significant steric bulk compared to pyridinyl (VUAA-1, OLC-12) or smaller aryl substituents (KA3).
- Receptor Specificity: Unlike FPR2 agonists with pyridazinone cores (), the triazole-based scaffold may favor interactions with different biological targets, such as ion channels or enzymes .
- Electron-Withdrawing Effects : The 4-bromophenyl group (electron-withdrawing) contrasts with electron-donating groups (e.g., methoxy in FPR ligands), which could modulate receptor binding affinity or metabolic stability .
Physicochemical Properties
- Lipophilicity : The diphenylmethyl group likely increases logP compared to analogues with pyridinyl or smaller aryl substituents, impacting bioavailability .
- Thermal Stability : Melting points of related compounds (e.g., 207–274°C in ) suggest moderate thermal stability, which may correlate with the target’s crystalline structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
